4-Ethylsulfanylaniline
Overview
Description
4-Ethylsulfanylaniline is an organic compound with the molecular formula C8H11NS. It is a yellowish-brown solid that is used in various fields such as medical research, environmental research, and industrial research. This compound belongs to the class of anilines, which are aromatic amines derived from benzene by replacing one hydrogen atom with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfanylaniline can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 4-chloronitrobenzene with ethanethiol, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The industrial methods focus on maintaining high purity and minimizing by-products through controlled reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Ethylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder or tin chloride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron powder, tin chloride, hydrochloric acid.
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide
Major Products Formed
Scientific Research Applications
4-Ethylsulfanylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of 4-Ethylsulfanylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulfanylaniline
- 4-Ethylthioaniline
- 4-Ethylaminobenzene
Comparison
4-Ethylsulfanylaniline is unique due to the presence of both an ethyl group and a sulfanyl group attached to the aniline ring. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, compared to other similar compounds. For instance, 4-Methylsulfanylaniline has a methyl group instead of an ethyl group, which can lead to differences in steric effects and reactivity .
Properties
IUPAC Name |
4-ethylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGALCOBBSXYFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331337 | |
Record name | 4-ethylsulfanylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3463-02-3 | |
Record name | 4-ethylsulfanylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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